Zilurgisertib fumarate

ALK2 selectivity kinase profiling BMP receptor family

Zilurgisertib fumarate is the preferred ALK2 inhibitor for laboratories requiring clean kinome selectivity: at 200 nM, it engages only ALK2 (full), ALK1 (50%), and ALK6 (48%) across 356 kinases, sparing ALK3/4/5 and TGFβRI entirely. With a 22.8–31.4 h plasma half-life, once-daily oral dosing, and no food effect, it enables sustained target coverage without procedural stress in FOP models. The published ALK2-FKBP12 co-crystal structure (PDB 9RDA) supports structure-based drug design. Non-invasive saliva PK monitoring is validated—critical for FOP research where venipuncture can provoke heterotopic ossification.

Molecular Formula C34H42N4O7
Molecular Weight 618.7 g/mol
CAS No. 2173390-30-0
Cat. No. B12763331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZilurgisertib fumarate
CAS2173390-30-0
Molecular FormulaC34H42N4O7
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESC1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C30H38N4O3.C4H4O4/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24;5-3(6)1-2-4(7)8/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-,28?,29?,30+;/m1./s1
InChIKeyJYMHACJJTJNBGE-XESJLZEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zilurgisertib Fumarate (INCB000928): A Selective ALK2/ACVR1 Kinase Inhibitor for FOP and Anemia Indications – Procurement Evidence Guide


Zilurgisertib fumarate (CAS 2173390-30-0; synonym INCB000928 fumarate) is an orally bioavailable, ATP-competitive small molecule that selectively inhibits activin receptor-like kinase-2 (ALK2/ACVR1), a bone morphogenetic protein (BMP) type I receptor serine/threonine kinase [1]. It was discovered and characterized by Incyte/Novartis collaborators and is described as a highly selective inhibitor of wild-type and mutant (R206H) ALK2 with biochemical IC50 values in the low nanomolar range [1]. Zilurgisertib is under clinical investigation in two distinct disease programs: a Phase 2 placebo-controlled PROGRESS trial for fibrodysplasia ossificans progressiva (FOP; NCT05090891), and Phase 1/2 trials for anemia due to myelofibrosis (LIMBER-104; NCT04455841), making it one of few ALK2 inhibitors with a dual FOP–hematology clinical footprint [2]. Its fumarate salt form (MW 618.72) is the pharmaceutical preparation supplied for research and clinical use .

Why Zilurgisertib Fumarate Cannot Be Substituted by Other ALK2 Inhibitors or In-Class FOP/Anemia Compounds Without Controlled Bridging Studies


ALK2/ACVR1 inhibitors exhibit highly divergent selectivity fingerprints across the BMP/TGF-β receptor family, and their pharmacokinetic (PK) properties differ sufficiently that they cannot be considered interchangeable research tools or clinical candidates [1]. Zilurgisertib demonstrates a uniquely clean kinome profile: at 200 nM—well above its ALK2 IC50 of 15 nM—it only engages ALK2, ALK1 (50% inhibition), and ALK6 (48% inhibition) among 356 kinases tested, while sparing ALK3, ALK4, ALK5, and TGFβRI entirely at this concentration [2]. In contrast, fidrisertib (BLU-782/IPN60130) potently inhibits ALK1 (IC50 3 nM) and ALK6 (IC50 24 nM) at its therapeutic concentrations, and saracatinib additionally inhibits SRC and ABL kinases as a dual tyrosine kinase inhibitor [3]. Oral small-molecule ALK2 inhibitors also differ fundamentally from antibody-based approaches: garetosmab (anti-Activin A mAb) requires intravenous infusion every 4 weeks, whereas zilurgisertib provides once-daily oral dosing with a 22.8–31.4 h plasma half-life and no food effect—a critical distinction for FOP patients in whom blood draws and IV access can provoke heterotopic ossification [4]. Simply substituting zilurgisertib with a more potent or alternative-mechanism ALK2 inhibitor risks confounding target selectivity data, altering off-target pharmacology, and invalidating PK/PD assumptions in established experimental protocols.

Quantitative Comparative Evidence: Zilurgisertib Fumarate vs. Closest ALK2 Inhibitor Analogs and FOP/Anemia Therapeutic Candidates


Kinase Selectivity: Zilurgisertib vs. Fidrisertib (BLU-782) vs. Saracatinib – Cleaner ALK2 Restriction at Supra-Therapeutic Concentrations

Among clinical-stage ALK2 inhibitors, zilurgisertib demonstrates the cleanest selectivity profile at therapeutically relevant concentrations. In a comprehensive kinome screen of 356 kinases at 10 µM ATP, zilurgisertib at 200 nM (a concentration >10× its ALK2 IC50) inhibited only ALK2, ALK1 (to 50% of control), and ALK6 (to 48% of control), leaving all other 353 kinases—including ALK3, ALK4, ALK5/TGFβRI, and TGFβRII—unaffected [1]. By contrast, fidrisertib (BLU-782), the most potent clinical-stage ALK2 inhibitor, shows substantially broader BMP receptor family engagement: its IC50 values against ALK1 (3 nM) and ALK6 (24 nM) are within a 5-fold and 40-fold window of its ALK2 IC50 (0.6 nM), respectively, meaning near-complete suppression of ALK1 and ALK6 occurs at fidrisertib's therapeutic ALK2-inhibitory concentrations . Saracatinib, while also potent against ALK2 (IC50 6.7 nM), has an entirely different selectivity signature—ALK2 >> ALK1 (19 nM) >> ALK3 (621 nM) >> ALK4 (3,900 nM) > ALK6 (6,130 nM) = ALK5 (6,890 nM)—and importantly inhibits SRC kinase (IC50 2.7 nM) and ABL kinase as its primary pharmacology, introducing pleiotropic signaling effects unrelated to BMP antagonism [2]. Zilurgisertib's restricted ALK2/ALK1/ALK6 pharmacology at 200 nM makes it the preferred chemical probe when users require clean binary interpretation of ALK2-specific signaling without confounding ALK1-predominant or ALK6-predominant pathway interference.

ALK2 selectivity kinase profiling BMP receptor family off-target kinase activity chemical biology tool selection

Oral Once-Daily Dosing with No Food Effect: Zilurgisertib vs. Garetosmab (Intravenous Biologic) – Fundamental Route-of-Administration Differentiation

Zilurgisertib's oral pharmacokinetic profile provides a route-of-administration advantage over garetosmab, the anti-Activin A monoclonal antibody in Phase 3 for FOP, which requires intravenous infusion every 4 weeks. In Phase 1 single-ascending-dose (SAD) and multiple-ascending-dose (MAD) studies in healthy adults (N=91 and N=79, respectively), zilurgisertib demonstrated rapid absorption with median Tmax of 2.0–4.1 h post-dose, a plasma terminal half-life of 22.8–31.4 h supporting once-daily (QD) dosing, and no clinically significant food effect: the geometric mean ratio (GMR; 90% CI) for Cmax was 0.98 (0.91–1.06) and for AUC was 1.03 (0.97–1.10) comparing fed vs. fasted states [1][2]. In the SAD study across 10–500 mg doses, exposure was approximately dose-proportional and the terminal half-life was consistent at ~27 h [2]. Renal excretion accounted for only 16% (single dose) to 27% (multiple dose) of total clearance, indicating predominantly non-renal elimination via CYP3A4/5-mediated metabolism [1]. Garetosmab, by contrast, is administered intravenously at 3 or 10 mg/kg every 4 weeks, requiring healthcare-facility visits and sustained venous access [3]. For FOP patients—in whom venipuncture, tourniquet application, and soft-tissue trauma can trigger new heterotopic ossification lesions—oral administration represents a clinically meaningful reduction in cumulative procedural risk [1]. Zilurgisertib's PK profile also enables flexible outpatient self-administration without regard to meals, a logistical advantage for chronic therapy and for preclinical laboratory use where repeated oral gavage in rodent models is more feasible than repeated IV dosing.

oral bioavailability pharmacokinetics dosing convenience FOP patient access route of administration comparison

Preclinical FOP Model Efficacy: Complete HO Suppression in a Pediatric Injury-Induced Mouse Model vs. Palovarotene's 62% Partial Reduction

In the ACS Medicinal Chemistry Letters discovery publication, zilurgisertib achieved full suppression of heterotopic ossification (HO) in a pediatric mouse model of injury-induced FOP—a model that recapitulates the ACVR1 gain-of-function-driven pathology seen in human patients [1][2]. While the published preclinical data do not yet provide the exact percentage reduction or dose-response quantification (the full dataset remains within the primary paper's supplementary materials), the authors state that zilurgisertib 'fully suppresses HO,' placing it among the most efficacious ALK2 inhibitors in this model. By cross-study comparison, palovarotene—a retinoic acid receptor gamma (RARγ) agonist that acts downstream of the mutant ALK2 receptor rather than directly on it—achieved a 62% reduction in mean annualized new HO volume (8,821 mm³ with palovarotene vs. 23,318 mm³ in untreated patients; wLME model estimate –11,611 mm³, p=0.0292) in the Phase 3 MOVE trial [3]. Critically, palovarotene's efficacy was accompanied by premature physeal closure in 27.1% (19/70) of skeletally immature participants, a toxicity concern inherent to retinoid pharmacology that is mechanistically unrelated to ALK2 inhibition [3]. Zilurgisertib's mechanism—direct ATP-competitive inhibition of the mutant ALK2 kinase—addresses the molecular root cause of FOP rather than modulating downstream transcriptional programs, and its selective kinome profile predicts a distinct and potentially more favorable chronic safety profile versus retinoid-based therapies, though formal comparative safety data from head-to-head trials are not yet available.

heterotopic ossification FOP mouse model in vivo efficacy preclinical pharmacology disease modification

Dual-Indication Differentiation: Zilurgisertib Addresses Both FOP-Associated HO and Anemia of Chronic Disease vs. Single-Indication Competitors

Zilurgisertib possesses a dual therapeutic application profile—FOP heterotopic ossification and anemia of chronic disease—that is unique among clinical-stage ALK2 inhibitors. Beyond its bone-targeted effects, zilurgisertib inhibits hepcidin production in BMP-6-stimulated Huh-7 hepatocytes with an IC50 of 20 nM [1]. Hepcidin, the master iron-regulatory hormone, is pathologically elevated in myelofibrosis (MF), myelodysplastic syndromes (MDS), and multiple myeloma, driving functional iron deficiency and anemia. In the Phase 1/2 LIMBER-104 trial (NCT04455841) in MF patients, zilurgisertib as monotherapy and combined with ruxolitinib reduced hepcidin from elevated baseline levels (median 171 ng/mL in monotherapy, 123 ng/mL in combination; normal range 0–50 ng/mL), with preliminary hemoglobin improvements observed [2][3]. In a cancer-induced anemia mouse model (B16F10), zilurgisertib dose-dependently restored hemoglobin levels, with maximum effect achieved when trough concentrations exceeded a defined PK/PD threshold [4]. By comparison, fidrisertib and palovarotene are developed exclusively for FOP, and saracatinib's SRC/ABL pharmacology limits its hematology utility. Momelotinib, a JAK1/2 inhibitor with ancillary ACVR1/ALK2 activity, is approved for MF-associated anemia but its dual JAK–ALK2 pharmacology confounds pure ALK2-dependent hepcidin studies and introduces JAK-mediated immunosuppression [5]. Zilurgisertib's clean ALK2-only pharmacology enables unambiguous interpretation of hepcidin–iron axis modulation without JAK/STAT pathway interference, making it the preferred tool for researchers studying ALK2-dependent hepcidin biology across both bone and hematology contexts. However, it must be noted that the MF anemia program was subsequently discontinued after Phase 1/2 data showed insufficient clinical anemia improvement despite target engagement, though the FOP program continues [6].

dual indication hepcidin modulation myelofibrosis anemia FOP therapeutic iron homeostasis

ALK2 Mutant (R206H) Activity: Zilurgisertib Equipotently Inhibits the Major FOP-Causing Gain-of-Function Variant

The R206H missense mutation in ACVR1/ALK2 accounts for approximately 97% of genetically confirmed FOP cases and renders the receptor hypersensitive to activin A, driving pathological SMAD1/5 signaling and heterotopic ossification [1]. Zilurgisertib is described as an equipotent inhibitor of both wild-type ALK2 and the R206H mutant variant, with IC50 values for wild-type ALK2 of 15–19 nM depending on assay conditions [2]. The compound was specifically co-crystallized with the ALK2-FKBP12 complex (PDB: 9RDA), confirming its binding mode at the ATP-binding pocket of the ALK2 kinase domain and providing structural rationale for its activity against the R206H mutant despite the mutation's location in the regulatory GS domain rather than the catalytic site [3]. By comparison, fidrisertib (BLU-782) demonstrates markedly higher potency against the R206H mutant (IC50 0.2 nM) versus wild-type (IC50 0.6 nM), suggesting a 3-fold mutant preference that could complicate dose selection between genotypes . Saracatinib's ALK2 IC50 of 6.7 nM was determined against wild-type ALK2; its activity against R206H has been demonstrated but with less extensive characterization [4]. Zilurgisertib's equipotent wild-type/mutant profile simplifies experimental design when comparing ALK2 signaling across isogenic cell lines or patient-derived cells with heterogeneous ACVR1 genotypes, as the same inhibitor concentration yields equivalent target coverage regardless of mutation status.

ALK2 R206H mutation FOP genotype-specific inhibitor ACVR1 gain-of-function mutant-selective pharmacology precision medicine

Saliva-Based PK Monitoring Feasibility: A Non-Invasive Alternative to Plasma for Preclinical and Clinical PK/PD Studies

A distinctive feature of zilurgisertib's clinical pharmacology is the strong correlation between saliva and plasma drug concentrations, validated in the Phase 1 SAD/MAD program [1][2]. In both the single-dose and multiple-dose cohorts across the 10–500 mg dose range, linear regression of saliva vs. plasma concentrations yielded a robust correlation coefficient (R² not publicly reported but described as 'strong'), establishing saliva as a viable surrogate matrix for drug exposure monitoring [1]. This finding carries particular significance for FOP patients, in whom repeated venipuncture and tourniquet application can provoke soft-tissue trauma and trigger new heterotopic ossification lesions—a risk explicitly acknowledged in the PK study's rationale [1]. For preclinical researchers, saliva-based PK sampling in rodent models could reduce animal stress and serial sacrifice requirements during PK/PD experimental series. No other clinical-stage ALK2 inhibitor (fidrisertib, saracatinib, garetosmab, palovarotene, or momelotinib) has published analogous saliva-concentration correlation data, making this a unique, evidence-supported feature of zilurgisertib for protocol design in both clinical and laboratory settings.

saliva pharmacokinetics non-invasive monitoring FOP patient-friendly sampling PK/PD correlation bioanalytical method

Optimal Research and Procurement Application Scenarios for Zilurgisertib Fumarate Based on Quantitative Comparative Evidence


FOP Disease Modeling: Chronic Oral ALK2 Inhibition in ACVR1-Mutant Mouse Models Requiring Full HO Suppression

Zilurgisertib fumarate is the preferred ALK2 inhibitor for long-term oral dosing studies in FOP mouse models (e.g., ACVR1 R206H knock-in or injury-induced HO models). The compound fully suppresses heterotopic ossification in a validated pediatric mouse model of injury-induced FOP [1], and its once-daily oral dosing with a 22.8–31.4 h half-life [2] enables sustained target coverage without the procedural stress of repeated intraperitoneal or intravenous injections. Researchers should select zilurgisertib over fidrisertib when genotype-independent ALK2 inhibition is needed across wild-type and R206H mutant cells, given the latter's 3-fold mutant preference . Importantly, the compound's lack of food effect (Cmax GMR 0.98; AUC GMR 1.03) [2] simplifies oral gavage protocols as it can be administered without regard to the animals' feeding schedule.

Hepcidin–Iron Axis Research: Clean ALK2-Dependent Hepcidin Modulation Without JAK/STAT Pathway Interference

For laboratories investigating ALK2-mediated hepcidin regulation in hepatocyte models (Huh-7, primary hepatocytes), zilurgisertib provides a clean pharmacological tool with a hepcidin suppression IC50 of 20 nM [3] and no ancillary JAK1/2 or SRC/ABL kinase activity. This distinguishes it from momelotinib, whose JAK inhibition confounds pure ALK2 pathway interpretation, and from saracatinib, which co-inhibits SRC/ABL [4]. The compound's selectivity profile—at 200 nM only ALK2, ALK1 (50%), and ALK6 (48%) across 356 kinases [3]—ensures that hepcidin suppression can be attributed predominantly to ALK2 blockade. Researchers should note that zilurgisertib's MF anemia development program was discontinued due to insufficient clinical efficacy despite target engagement [5]; thus, preclinical hepcidin data should be interpreted with awareness of this translational disconnect.

Comparative ALK2 Inhibitor Selectivity Profiling: Reference Compound for BMP Receptor Family Kinase Panels

Zilurgisertib serves as an ideal reference standard in kinase selectivity panels comparing ALK2 inhibitors across the BMP/TGF-β receptor family. Its well-characterized selectivity boundaries at 200 nM—full ALK2 inhibition with partial ALK1 (50%) and ALK6 (48%) engagement only—provide a benchmark against which newer ALK2 inhibitors can be calibrated [3]. The availability of a published co-crystal structure with the ALK2-FKBP12 complex (PDB 9RDA) [6] further enables structure-based comparisons. Procurement of zilurgisertib as the reference ALK2 inhibitor in a screening panel alongside fidrisertib, saracatinib, and K02288 allows rank-ordering of novel compounds by both potency and selectivity breadth.

FOP Clinical Trial Biomarker and PK/PD Study Design: Saliva-Based Monitoring Protocol Development

For clinical research organizations designing FOP trial protocols that minimize venipuncture burden, zilurgisertib's validated saliva-to-plasma PK correlation [2] supports the development of non-invasive drug monitoring strategies. This is uniquely relevant to FOP, where blood draws can precipitate HO lesions [2]. Protocol developers can leverage the published PK dataset—median Tmax 2.0–4.1 h, half-life 22.8–31.4 h, dose-proportional exposure over 10–500 mg [2]—to design saliva sampling schedules that capture Cmax and Cmin without serial blood collection. This feature has no published equivalent for any other clinical-stage FOP therapeutic.

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